- Modified luciferins, kits containing them for detecting luminescence, method for modifying luciferins, and method for detection of luminescence, Japan, , ,
Cas no 939-69-5 (6-hydroxy-1,3-benzothiazole-2-carbonitrile)
6-hydroxy-1,3-benzothiazole-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 6-Hydroxybenzo[d]thiazole-2-carbonitrile
- 2-CYANO-6-HYDROXYBENZOTHIAZOLE
- 2-Benzothiazolecarbonitrile, 6-hydroxy-
- 2-CYANO-6-HYDROXYBENZOTHIAZ
- 6-hydroxy-1,3-benzothiazole-2-carbonitrile
- 6-hydroxy-2-cyano-benzothiazole
- 2-cyano-6-hydroxybenzothiazol
- 2-cyano-6-hydroxybenzthiazole
- 6-Hydroxy-2-Benzothiazolecarbonitrile
- 6-hydroxy-2-cyanobenzothiazole
- 6-hydroxybenzothiazole-2-carbonitrile
- BEN041
- PubChem19680
- SQAVNBZDECKYOT-UHFFFAOYSA-N
- FCH841120
- ST
- 6-Hydroxy-2-benzothiazolecarbonitrile (ACI)
- 939-69-5
- BBL101177
- AC-7689
- C8H4N2OS
- GEO-00837
- SY065965
- STL554973
- DB-009211
- DTXSID10432318
- J-509202
- AKOS005257673
- 6-Hydroxybenzothiazole-2-carbonitrile, 96%
- SCHEMBL140656
- CS-W005799
- MFCD00296905
- FS-2463
- 6-hydroxybenzo-[d]thiazole-2-carbonitrile
- 6-Hydroxy-benzothiazole-2-carbonitrile
- 6-hydroxy-benzo[d]thiazole-2-carbonitrile
-
- MDL: MFCD00296905
- Inchi: 1S/C8H4N2OS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H
- InChI Key: SQAVNBZDECKYOT-UHFFFAOYSA-N
- SMILES: N#CC1SC2C(=CC=C(C=2)O)N=1
Computed Properties
- Exact Mass: 176.00400
- Monoisotopic Mass: 176.00443393g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 85.2
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.53
- Melting Point: 211-213 °C
- Boiling Point: 374.7±34.0°C at 760 mmHg
- Flash Point: 180.387 °C
- Refractive Index: 1.744
- PSA: 85.15000
- LogP: 1.87358
6-hydroxy-1,3-benzothiazole-2-carbonitrile Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36
- Safety Instruction: 26-36/37
-
Hazardous Material Identification:
- Storage Condition:2-8°C
6-hydroxy-1,3-benzothiazole-2-carbonitrile Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-hydroxy-1,3-benzothiazole-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 776823-500MG |
6-Hydroxybenzothiazole-2-carbonitrile |
939-69-5 | 500mg |
¥973.55 | 2023-11-21 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 072318-250mg |
6-hydroxy-1,3-benzothiazole-2-carbonitrile |
939-69-5 | 95+% | 250mg |
4827CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WE503-1g |
6-hydroxy-1,3-benzothiazole-2-carbonitrile |
939-69-5 | 97% | 1g |
340.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WE503-100mg |
6-hydroxy-1,3-benzothiazole-2-carbonitrile |
939-69-5 | 97% | 100mg |
56CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WE503-250mg |
6-hydroxy-1,3-benzothiazole-2-carbonitrile |
939-69-5 | 97% | 250mg |
145CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WE503-5g |
6-hydroxy-1,3-benzothiazole-2-carbonitrile |
939-69-5 | 97% | 5g |
1567.0CNY | 2021-07-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H842595-5g |
6-Hydroxybenzo[d]thiazole-2-carbonitrile |
939-69-5 | 98% | 5g |
1,560.00 | 2021-05-17 | |
| TRC | C998385-50mg |
2-Cyano-6-hydroxybenzothiazole |
939-69-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C998385-100mg |
2-Cyano-6-hydroxybenzothiazole |
939-69-5 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C998385-500mg |
2-Cyano-6-hydroxybenzothiazole |
939-69-5 | 500mg |
$ 87.00 | 2023-09-08 |
6-hydroxy-1,3-benzothiazole-2-carbonitrile Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
- Strategy for Dual-Analyte Luciferin Imaging: In Vivo Bioluminescence Detection of Hydrogen Peroxide and Caspase Activity in a Murine Model of Acute Inflammation, Journal of the American Chemical Society, 2013, 135(5), 1783-1795
Production Method 7
Production Method 8
1.2 Reagents: Sodium carbonate Solvents: Water
- Process for the demethylation of 2-cyano-6-methoxybenzothiazole and its use for the preparation of D-luciferin, China, , ,
Production Method 9
Production Method 10
Production Method 11
- A bioluminescent sensor for highly selective and sensitive detection of human carboxylesterase 1 in complex biological samples, Chemical Communications (Cambridge, 2016, 52(15), 3183-3186
Production Method 12
1.2 Solvents: Acetonitrile ; 5 min, 25 °C; 1 min, 25 °C
- Synthesis, spectroscopic characterization, and computational studies of 2-cyano-6-hydroxybenzothiazole: a key synthetic intermediate of firefly luciferin, Turkish Journal of Chemistry, 2018, 42(6), 1499-1517
Production Method 13
Production Method 14
Production Method 15
1.2 Reagents: Sodium bicarbonate ; neutralized, cooled
- In vivo imaging of hydrogen peroxide production in a murine tumor model with a chemoselective bioluminescent reporter, Proceedings of the National Academy of Sciences of the United States of America, 2010, 107(50), 21316-21321
Production Method 16
1.2 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ; 30 min, 25 °C
1.3 Solvents: Acetonitrile ; 5 min, rt; 1 h, 25 °C
- Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin Precursors, Polycyclic Aromatic Compounds, 2020, 40(3), 660-669
Production Method 17
- A new synthesis of 2-Cyano-6-hydroxybenzothiazole, the key intermediate of D-luciferin, starting from 1,4-benzoquinone, Synlett, 2009, (16), 2682-2684
Production Method 18
Production Method 19
Production Method 20
6-hydroxy-1,3-benzothiazole-2-carbonitrile Raw materials
- 2-Benzothiazolecarbonitrile, 6-(2-propen-1-yloxy)-
- 6-Hydroxy-2-benzothiazolediazonium
- Borate(1-),tetrafluoro-
- 6-methoxy-1,3-benzothiazole-2-carbonitrile
6-hydroxy-1,3-benzothiazole-2-carbonitrile Preparation Products
6-hydroxy-1,3-benzothiazole-2-carbonitrile Suppliers
6-hydroxy-1,3-benzothiazole-2-carbonitrile Related Literature
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 6-hydroxy-1,3-benzothiazole-2-carbonitrile
6-Hydroxy-1,3-benzothiazole-2-carbonitrile (CAS No. 939-69-5): An Overview of Its Structure, Properties, and Applications
6-Hydroxy-1,3-benzothiazole-2-carbonitrile (CAS No. 939-69-5) is a versatile compound with a unique structure and a wide range of applications in various fields, including pharmaceuticals, materials science, and chemical research. This compound is characterized by its benzothiazole core and the presence of a hydroxyl group and a cyano group, which contribute to its distinct chemical properties and biological activities.
The molecular formula of 6-hydroxy-1,3-benzothiazole-2-carbonitrile is C8H5N3OS, and its molecular weight is approximately 187.19 g/mol. The compound's structure consists of a benzothiazole ring with a hydroxyl group at the 6-position and a cyano group at the 2-position. This arrangement provides the molecule with high stability and reactivity, making it an attractive candidate for various chemical reactions and biological studies.
In terms of physical properties, 6-hydroxy-1,3-benzothiazole-2-carbonitrile is a white to off-white solid at room temperature. It is slightly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. These solubility characteristics make it suitable for use in solution-based reactions and formulations.
The chemical reactivity of 6-hydroxy-1,3-benzothiazole-2-carbonitrile is influenced by its functional groups. The hydroxyl group can participate in hydrogen bonding and can be readily functionalized through reactions such as esterification, etherification, and acylation. The cyano group can undergo nucleophilic addition reactions, leading to the formation of various derivatives such as amides, carboxylic acids, and nitriles. These reactive sites provide multiple avenues for synthetic transformations and the development of novel compounds.
In the pharmaceutical industry, 6-hydroxy-1,3-benzothiazole-2-carbonitrile has gained attention due to its potential biological activities. Recent studies have shown that this compound exhibits significant antioxidant properties, which can help protect cells from oxidative stress and damage caused by reactive oxygen species (ROS). Additionally, it has been reported to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Beyond its antioxidant and anti-inflammatory properties, 6-hydroxy-1,3-benzothiazole-2-carbonitrile has also shown promise in the treatment of neurodegenerative diseases. Research has indicated that it can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. This makes it a potential candidate for the development of therapeutic agents targeting conditions such as Alzheimer's disease and Parkinson's disease.
In materials science, 6-hydroxy-1,3-benzothiazole-2-carbonitrile has been explored for its potential use in the synthesis of functional polymers and coatings. The benzothiazole moiety provides excellent thermal stability and UV resistance, making it suitable for applications in protective coatings, optical materials, and electronic devices. Additionally, the presence of the hydroxyl group allows for easy functionalization through cross-linking reactions, enhancing the mechanical properties of the resulting materials.
The environmental impact of 6-hydroxy-1,3-benzothiazole-2-carbonitrile is an important consideration in its use. Studies have shown that it has low toxicity to aquatic organisms and does not persist in the environment for extended periods. However, proper handling and disposal practices should be followed to minimize any potential environmental risks.
In conclusion, 6-hydroxy-1,3-benzothiazole-2-carbonitrile (CAS No. 939-69-5) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and chemical research. Its unique structure and chemical properties make it an attractive candidate for further exploration and development in various fields. Ongoing research continues to uncover new potential uses for this compound, highlighting its significance in modern scientific advancements.
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